

Physicochemical properties of (5-Chloro-6-propoxypyridin-3-yl)boronic acid

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Compound of Interest

Compound Name: (5-Chloro-6-propoxypyridin-3-yl)boronic acid

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An In-Depth Technical Guide to the Physicochemical Properties of (5-Chloro-6-propoxypyridin-3-yl)boronic acid

For research, drug discovery, and development professionals, a comprehensive understanding of a molecule's fundamental properties is paramount. **(5-Chloro-6-propoxypyridin-3-yl)boronic acid** is a heterocyclic building block of significant interest, particularly for its utility in constructing complex molecular architectures relevant to medicinal chemistry. This guide provides an in-depth analysis of its physicochemical properties, analytical characterization, and synthetic applications, grounded in established scientific principles.

Core Molecular and Physical Properties

(5-Chloro-6-propoxypyridin-3-yl)boronic acid is a substituted pyridylboronic acid. The presence of a chlorine atom, a propoxy group, and the boronic acid moiety on the pyridine ring creates a unique combination of electronic and steric features that dictate its reactivity and physical behavior. Boronic acids are known to be versatile synthetic intermediates due to their stability, low toxicity, and reactivity in reactions like the Suzuki-Miyaura coupling.^[1]

Quantitative data for this specific molecule is consolidated below. It is important to note that properties such as melting point can be difficult to measure accurately for boronic acids, as they may reflect dehydration or decomposition points rather than a true melt.^[2] This phenomenon arises from the tendency of boronic acids to form cyclic anhydrides known as boroxines upon heating.^[2]

Property	Value	Source / Notes
CAS Number	1150114-70-7	[3]
Molecular Formula	C ₈ H ₁₁ BCINO ₃	Calculated
Molecular Weight	215.44 g/mol	Calculated
Appearance	Typically an off-white to pale yellow solid.	Inferred from similar compounds.
Melting Point	Not definitively reported. Analogues like 5-chloro-6-isopropoxypyridin-3-ylboronic acid melt around 120-125°C. [4] The absence of the alkyl chain in 5-Chloro-3-pyridineboronic acid results in a much higher melting point of 255-260 °C.[5]	
Solubility	Generally soluble in organic solvents like methanol, ethanol, and dimethylformamide (DMF); slightly soluble in water.[4] Solubility in aqueous media can be enhanced by the addition of polyols like mannitol, which form boronate esters and lower the pKa.[6]	
pKa	Estimated to be in the range of typical aryl boronic acids (pKa 4-10).[7] The electron-withdrawing nature of the chloro- and nitrogen-containing pyridine ring likely results in a lower pKa compared to simple phenylboronic acid.	

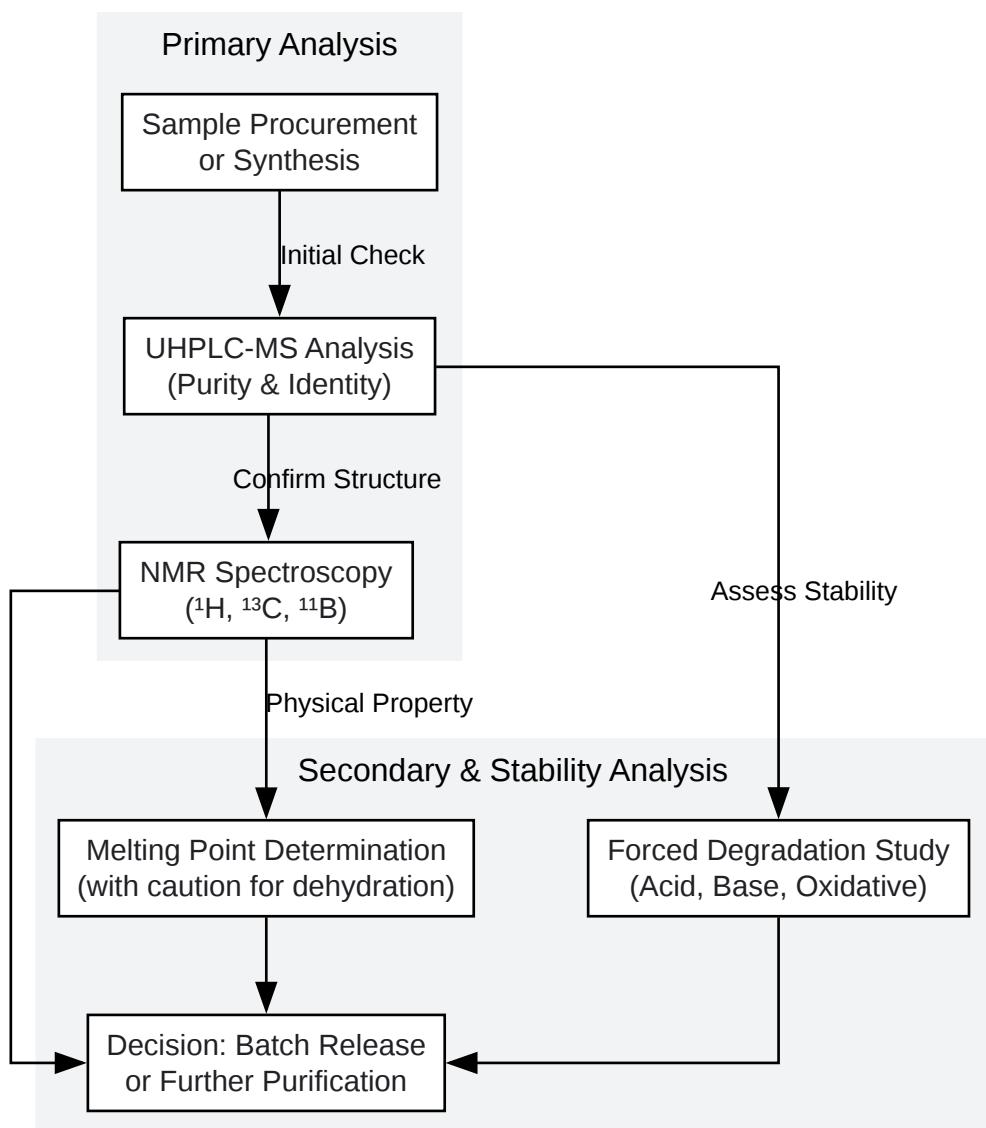
Structural Elucidation and Analytical Characterization

Confirming the identity, purity, and stability of **(5-Chloro-6-propoxypyridin-3-yl)boronic acid** is critical. A multi-technique approach is required for comprehensive characterization.

Workflow for Analytical Characterization

The following diagram outlines a logical workflow for the complete analytical characterization of a newly synthesized or procured batch of the title compound.

Figure 1: Analytical Characterization Workflow



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Caption: Logical workflow for the analysis of **(5-Chloro-6-propoxypyridin-3-yl)boronic acid**.

High-Performance Liquid Chromatography (HPLC & UHPLC)

HPLC and UHPLC are the primary techniques for assessing the purity of boronic acids. A common issue is the on-column dehydration or interaction with column hardware, which can be mitigated by using advanced column technologies.

Exemplary UHPLC-MS Protocol: This protocol is designed for high-throughput analysis, crucial for reaction monitoring in drug discovery.[8][9]

- Instrumentation: An Ultra-High-Performance Liquid Chromatography system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).
- Column: Acquity BEH C18, 1.7 μ m, 2.1 x 50 mm (or equivalent).[9]
- Mobile Phase A: 10 mM Ammonium Acetate in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions and re-equilibrate for 0.5 minutes. (Total run time ~2.5 minutes).
- Flow Rate: 0.6 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1 μ L.
- Detection: UV (PDA) at 254 nm and ESI-MS in positive ion mode.
- MS Parameters (Rationale):
 - Scan Range: m/z 100-500.

- Capillary Voltage: 3.0 kV.
- Cone Voltage: 25 V. Expertise Note: The cone voltage is a critical parameter. A low to moderate cone voltage is chosen to ensure efficient ionization of the parent molecule while minimizing in-source fragmentation or dehydration to the boroxine form, which can complicate mass spectra interpretation.[9]

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight. For boronic acids, observing the characteristic isotopic pattern of boron (^{10}B at ~20% and ^{11}B at ~80%) is a useful diagnostic tool, though often challenging to resolve in low-resolution instruments.[2] The expected $[\text{M}+\text{H}]^+$ ion for $\text{C}_8\text{H}_{11}\text{BCINO}_3$ would be m/z 216.05.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structural confirmation.

- ^1H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring, the triplet and sextet for the propoxy chain's ethyl group, and the methylene protons adjacent to the oxygen. The boronic acid protons (-OH) are often broad and may exchange with solvent, making them difficult to observe.
- ^{13}C NMR: Will confirm the number of unique carbon environments in the molecule.
- ^{11}B NMR: This specialized technique is highly informative for boron-containing compounds. A single, broad signal is expected, typically in the range of δ 18-30 ppm for trigonal planar arylboronic acids.

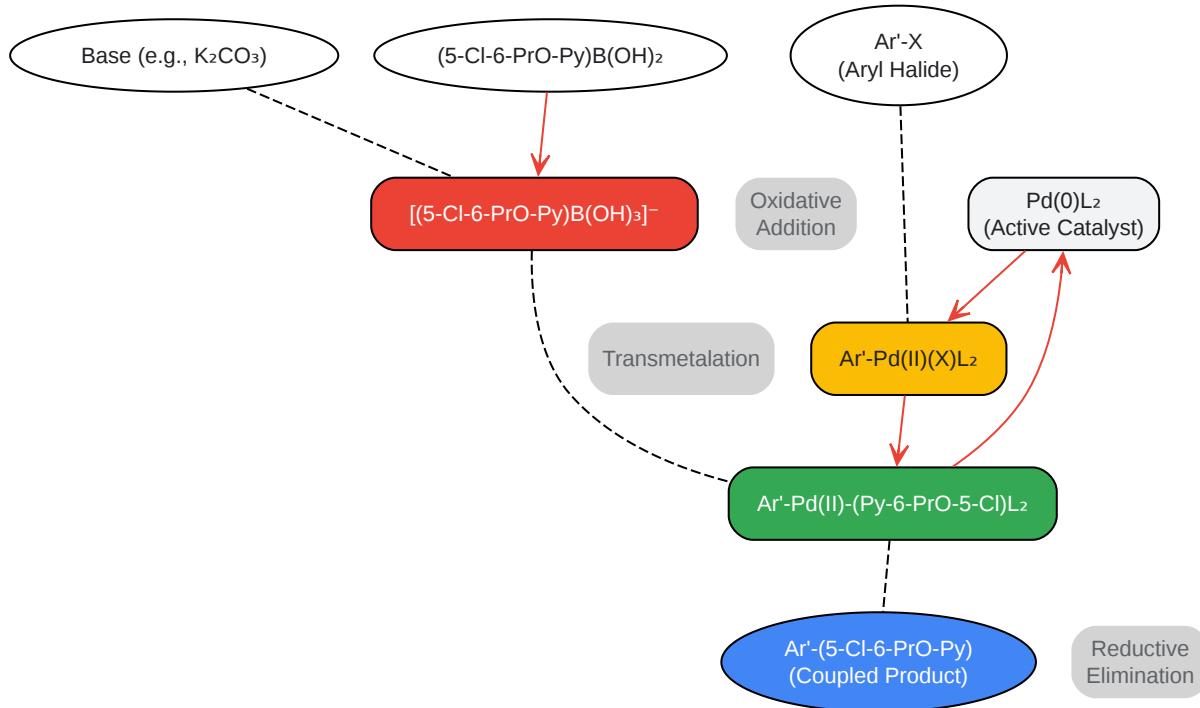
Reactivity and Synthetic Utility

The primary application of **(5-Chloro-6-propoxypyridin-3-yl)boronic acid** in drug development is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[10][11][12] This palladium-catalyzed reaction forms a C-C bond between the boronic acid's pyridyl ring and an aryl or heteroaryl halide/triflate, a cornerstone transformation in modern medicinal chemistry.[13]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[12]

Figure 2: Suzuki-Miyaura Catalytic Cycle



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Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a robust starting point for coupling **(5-Chloro-6-propoxypyridin-3-yl)boronic acid** with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent is often necessary for challenging substrates.

- Reaction Setup: To a sealable reaction vial, add **(5-Chloro-6-propoxypyridin-3-yl)boronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), and a palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ at 3 mol%).
- Solvent Addition: Add a suitable solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
- Inerting: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
- Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-18 hours.
- Monitoring: Monitor the reaction progress by UHPLC-MS or TLC.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Handling, Storage, and Safety

- Handling: **(5-Chloro-6-propoxypyridin-3-yl)boronic acid** may be irritating to the eyes, skin, and respiratory tract.^[4] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[4]
- Storage: Store in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. Long-term storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended to prevent degradation.^{[5][14]}
- Safety: The product is intended for research and development use only and must be handled by qualified personnel.^[15]

Conclusion

(5-Chloro-6-propoxypyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex, biologically relevant molecules. Its utility is primarily demonstrated

through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its physicochemical properties, supported by rigorous analytical characterization, is essential for its effective application in drug discovery and development programs. The protocols and insights provided in this guide serve as a foundational resource for scientists working with this important synthetic intermediate.

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